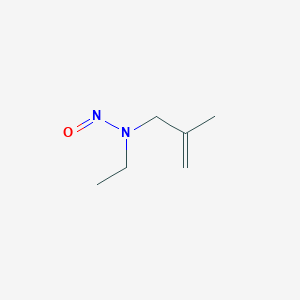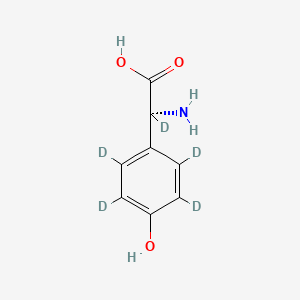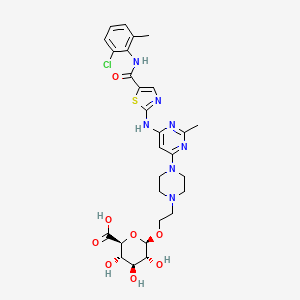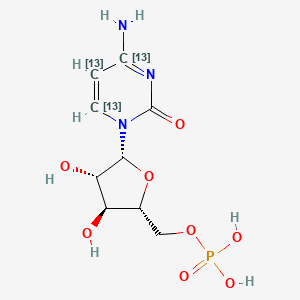
6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride is a chemical compound with the molecular formula C13H17N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride typically involves the reaction of 6-methoxy-1H-benzimidazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzimidazole compounds .
Scientific Research Applications
6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Piperidin-4-yl-1H-benzimidazole: Used as a reagent in the synthesis of sodium channel blockers and Akt1/Akt2 dual inhibitors.
Other Benzimidazole Derivatives: These include compounds with similar structures but different substituents, leading to variations in their biological activities and applications.
Uniqueness: 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
6-methoxy-2-piperidin-4-yl-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3,(H,15,16);1H |
InChI Key |
IQKSIKUQPKJHCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)










![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)

